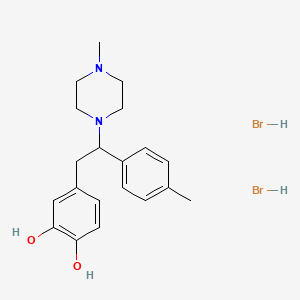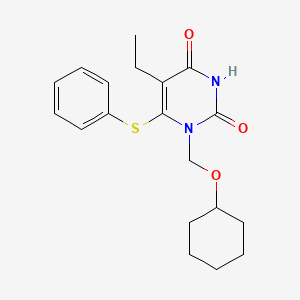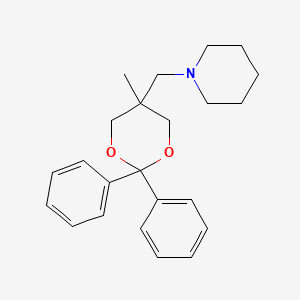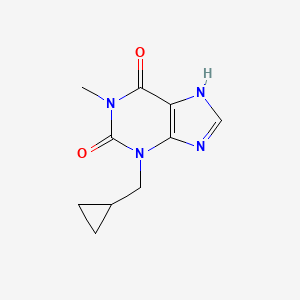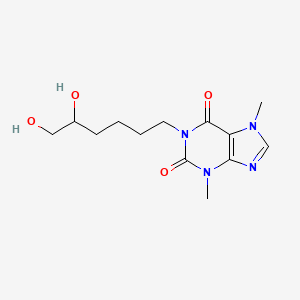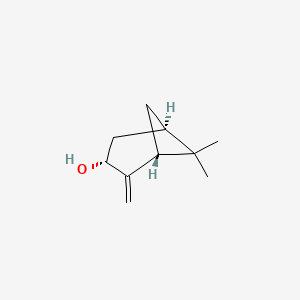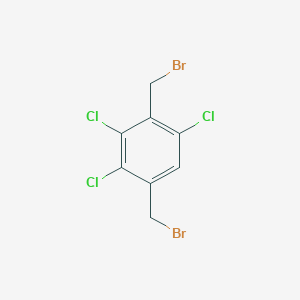
1,4-Bis(bromomethyl)-2,3,5-trichlorobenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
NSC 145839 is a chemical compound that has garnered significant interest in various fields of scientific research It is known for its unique properties and potential applications in chemistry, biology, medicine, and industry
准备方法
The synthesis of NSC 145839 involves several steps and specific reaction conditions. The synthetic routes typically include the use of various reagents and catalysts to achieve the desired chemical structure. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the compound. Detailed protocols for the preparation of NSC 145839 can be found in specialized chemical literature and databases .
化学反应分析
NSC 145839 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and specific catalysts. The major products formed from these reactions depend on the specific reaction conditions and the nature of the reagents used. Detailed information on the chemical reactions of NSC 145839 can be found in chemical databases and research articles .
科学研究应用
NSC 145839 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic reactions. In biology, it is studied for its potential effects on cellular processes and pathways. In medicine, NSC 145839 is investigated for its potential therapeutic applications, including its effects on specific molecular targets. In industry, it is used in the development of new materials and chemical processes. The versatility of NSC 145839 makes it a valuable compound in multiple research domains .
作用机制
The mechanism of action of NSC 145839 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets and modulating their activity. This can lead to various biological effects, depending on the specific targets and pathways involved. Detailed studies on the mechanism of action of NSC 145839 can provide insights into its potential therapeutic applications and help guide further research .
相似化合物的比较
NSC 145839 can be compared with other similar compounds to highlight its uniqueness. Similar compounds may share structural features or chemical properties, but NSC 145839 may exhibit distinct biological or chemical activities. A comparison of NSC 145839 with other compounds can help identify its unique features and potential advantages in specific applications. Lists of similar compounds and detailed comparisons can be found in chemical databases and research articles .
属性
CAS 编号 |
21912-82-3 |
|---|---|
分子式 |
C8H5Br2Cl3 |
分子量 |
367.3 g/mol |
IUPAC 名称 |
1,4-bis(bromomethyl)-2,3,5-trichlorobenzene |
InChI |
InChI=1S/C8H5Br2Cl3/c9-2-4-1-6(11)5(3-10)8(13)7(4)12/h1H,2-3H2 |
InChI 键 |
MNVJKUQOUPHPBI-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C(=C(C(=C1Cl)CBr)Cl)Cl)CBr |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


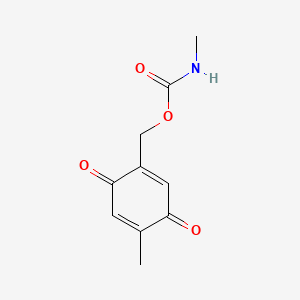
![3-(Ethylimino)-6,8-dimethyl-2,4-dithia-6,8-diazabicyclo[3.2.2]nonane-7,9-dione](/img/structure/B12787742.png)
